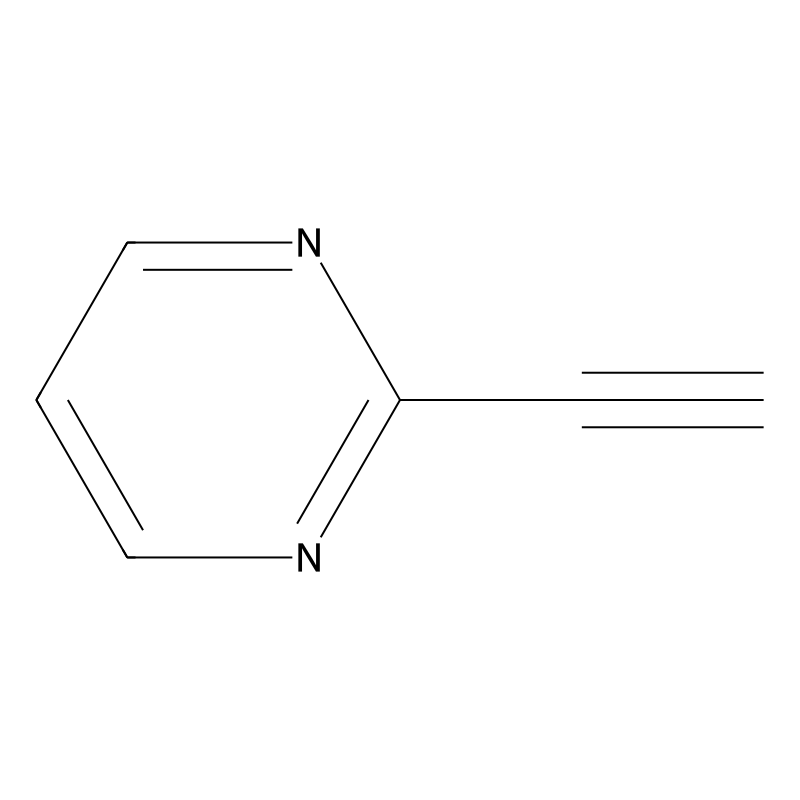

2-Ethynylpyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Ethynylpyrimidine serves as a vital building block in organic synthesis due to the presence of the ethynyl group (C≡CH) and the nitrogen-containing heterocyclic ring (pyrimidine). This combination allows for diverse chemical transformations, including:

- Click chemistry: The ethynyl group readily participates in click reactions, enabling the efficient formation of complex molecules through the creation of stable carbon-carbon bonds.

- Cycloadditions: The molecule's structure facilitates participation in various cycloaddition reactions, leading to the formation of new cyclic structures with unique properties.

- Functionalization: The pyrimidine ring can be further functionalized through various reactions, such as alkylation, acylation, and halogenation, to create diverse derivatives with tailored properties.

Medicinal Chemistry:

The unique chemical properties of 2-ethynylpyrimidine have attracted interest in medicinal chemistry, with potential applications in:

- Drug discovery: The molecule serves as a scaffold for the development of novel therapeutic agents targeting various diseases. The ethynyl group and pyrimidine ring can be modified to improve binding affinity and selectivity towards specific biological targets.

- Anticancer agents: Studies have explored the potential of 2-ethynylpyrimidine derivatives as anticancer agents by targeting specific cancer cell signaling pathways.

Material Science:

The molecule's inherent properties hold promise for applications in material science, including:

- Organic electronics: 2-Ethynylpyrimidine derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic solar cells due to their ability to participate in conjugated π-electron systems, crucial for efficient charge transport.

- Polymers: The molecule can be incorporated into polymer backbones to create novel materials with tailored properties, such as improved conductivity, thermal stability, and mechanical strength.

2-Ethynylpyrimidine is an organic compound characterized by the presence of a pyrimidine ring substituted with an ethynyl group at the 2-position. The molecular formula for 2-ethynylpyrimidine is C₇H₅N₂, and its structure features a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3. This compound is notable for its potential applications in organic synthesis and materials science, particularly due to its ability to form coordination complexes with transition metals.

- Cross-Coupling Reactions: It can undergo Suzuki or Sonogashira coupling reactions, allowing for the formation of more complex organic structures. For instance, it has been used in the synthesis of star-shaped compounds with long alkoxyl side chains through Suzuki cross-coupling reactions .

- Coordination Chemistry: The compound can form coordination complexes with metals such as platinum and gold. These complexes exhibit unique properties that are useful in catalysis and photonics .

- Electrophilic Aromatic Substitution: The ethynyl group can serve as a reactive site for electrophilic substitution, leading to further functionalization of the pyrimidine core.

Research indicates that 2-ethynylpyrimidine exhibits biological activities that may be relevant in medicinal chemistry. Its derivatives have shown potential as:

- Antiviral Agents: Certain derivatives have been explored for their ability to inhibit viral replication.

- Anticancer Agents: Some studies suggest that compounds based on 2-ethynylpyrimidine may possess cytotoxic properties against various cancer cell lines.

The synthesis of 2-ethynylpyrimidine typically involves:

- Starting Materials: Utilizing pyrimidine derivatives as starting materials.

- Reagents: Employing acetylene or related compounds to introduce the ethynyl group.

- Methods:

2-Ethynylpyrimidine finds applications in several fields:

- Materials Science: It is used in the development of light-emitting materials and organic semiconductors due to its photophysical properties.

- Pharmaceuticals: Its derivatives are being investigated for potential therapeutic applications, particularly in antiviral and anticancer drug development.

- Coordination Chemistry: The ability to form stable complexes with transition metals makes it valuable in catalysis and sensor technology.

Studies on the interactions of 2-ethynylpyrimidine with various substrates reveal:

- Metal Coordination: The compound forms stable complexes with transition metals, which can alter their electronic properties and enhance catalytic activity .

- Biological Interactions: Research into its biological activity suggests that it interacts with specific biological targets, potentially leading to inhibition of viral replication or cancer cell proliferation.

Several compounds share structural similarities with 2-ethynylpyrimidine. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Bromo-2-ethynylpyrimidine | Halogenated derivative | Increased reactivity due to bromine substituent |

| 4-Ethynylpyrimidine | Ethynyl group at position 4 | Different position alters reactivity and properties |

| 2-Aminopyrimidine | Amino-substituted pyrimidine | Exhibits different biological activities |

Uniqueness of 2-Ethynylpyrimidine

What sets 2-ethynylpyrimidine apart from its analogs is its specific substitution pattern, which influences its reactivity and interaction capabilities. The ethynyl group not only enhances its electronic properties but also enables versatile synthetic pathways that are less accessible to other pyrimidine derivatives.

2-Ethynylpyrimidine, designated by the Chemical Abstracts Service number 37972-24-0, possesses the molecular formula C₆H₄N₂ and exhibits a molecular weight of 104.11 grams per mole. The compound features a six-membered aromatic pyrimidine ring containing nitrogen atoms at positions 1 and 3, with an ethynyl substituent (-C≡C-H) attached at the 2-position. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C#CC1=NC=CC=N1, while the International Chemical Identifier designation reads 1S/C6H4N2/c1-2-6-7-4-3-5-8-6/h1,3-5H.

The physical properties of 2-ethynylpyrimidine have been well-characterized through experimental studies. The compound exhibits a melting point of 96.5 degrees Celsius and appears as a powder under standard conditions. Advanced crystallographic investigations have revealed detailed structural parameters, including specific bond lengths and angles that contribute to its chemical reactivity. The presence of the ethynyl group introduces significant electronic effects, influencing both the electron density distribution within the pyrimidine ring and the overall molecular geometry.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₄N₂ | |

| Molecular Weight | 104.11 g/mol | |

| CAS Number | 37972-24-0 | |

| Melting Point | 96.5°C | |

| Physical Form | Powder | |

| SMILES Notation | C#CC1=NC=CC=N1 |

Spectroscopic analysis provides additional insights into the molecular characteristics of 2-ethynylpyrimidine. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts corresponding to the pyrimidine ring protons and the terminal ethynyl hydrogen atom. The compound demonstrates specific patterns in its proton nuclear magnetic resonance spectrum, with downfield resonances characteristic of the electron-deficient pyrimidine ring system.

Historical Context in Synthetic Chemistry

The development and utilization of 2-ethynylpyrimidine in synthetic chemistry can be traced through the evolution of cross-coupling methodologies, particularly the Sonogashira coupling reaction. This palladium-catalyzed transformation, which enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, has provided the fundamental synthetic pathway for accessing 2-ethynylpyrimidine derivatives. The historical significance of this compound emerges from its role as both a substrate and building block in these transformative reactions.

Research investigations spanning several decades have established 2-ethynylpyrimidine as a crucial component in the synthesis of complex molecular architectures. Early synthetic methodologies focused on traditional approaches to pyrimidine functionalization, but the advent of modern cross-coupling chemistry has revolutionized the accessibility and utility of ethynyl-substituted pyrimidines. The Sonogashira coupling reaction, employing palladium catalysts alongside copper co-catalysts, has enabled efficient synthetic routes to 2-ethynylpyrimidine from readily available halopyrimidine precursors.

The historical trajectory of 2-ethynylpyrimidine research demonstrates its increasing importance in medicinal chemistry applications. Studies have documented the synthesis of various derivatives through Sonogashira coupling methodologies, with researchers achieving moderate to excellent yields ranging from 72% to 96% under optimized reaction conditions. These synthetic advances have facilitated the exploration of 2-ethynylpyrimidine as a pharmacophore in drug discovery programs, where the ethynyl functionality serves as a reactive handle for further molecular elaboration.

Contemporary research has expanded the synthetic utility of 2-ethynylpyrimidine beyond traditional applications. Recent investigations have demonstrated its effectiveness in constructing transition metal complexes, where the pyrimidine nitrogen atoms serve as coordination sites while the ethynyl group participates in organometallic bonding. These developments represent a significant evolution from early synthetic applications to sophisticated materials science applications.

Significance as a Versatile Building Block

The versatility of 2-ethynylpyrimidine as a synthetic building block stems from the complementary reactivity profiles of its constituent functional groups. The pyrimidine ring system provides multiple sites for electrophilic aromatic substitution and coordination chemistry, while the ethynyl group enables participation in numerous carbon-carbon bond-forming reactions. This dual functionality has established 2-ethynylpyrimidine as an indispensable intermediate in the construction of complex heterocyclic systems and organometallic compounds.

Contemporary research has demonstrated the utility of 2-ethynylpyrimidine in synthesizing transition metal complexes with unique structural and photophysical properties. Investigations have successfully prepared platinum and gold complexes incorporating 2-ethynylpyrimidine ligands, with the resulting compounds exhibiting distinctive emission characteristics. These studies reveal that the electron-deficient nature of the pyrimidine ring influences the electronic properties of the resulting metal complexes, leading to blue-shifted emission profiles compared to analogous pyridine derivatives.

The application of 2-ethynylpyrimidine in pharmaceutical chemistry represents another significant dimension of its versatility. Research has explored its incorporation into various therapeutic frameworks, where the pyrimidine core serves as a bioisostere for other nitrogen-containing heterocycles. The ethynyl functionality provides opportunities for bioconjugation and molecular recognition, enabling the development of compounds with enhanced biological activity and selectivity.

Advanced synthetic methodologies have leveraged the unique structural features of 2-ethynylpyrimidine to access diverse molecular architectures. The compound serves as a key intermediate in multi-step synthetic sequences, where sequential functionalization of both the pyrimidine ring and the ethynyl group enables the construction of highly substituted products. Recent studies have demonstrated yields ranging from 85% to 94% in Sonogashira coupling reactions involving 2-ethynylpyrimidine derivatives, highlighting the efficiency of modern synthetic approaches.

The significance of 2-ethynylpyrimidine extends to its role in developing new synthetic methodologies. Researchers have utilized this compound as a model substrate for optimizing reaction conditions and exploring novel catalytic systems. These investigations have contributed to the broader understanding of alkynyl-heterocycle chemistry and have informed the design of improved synthetic protocols for accessing related compounds. The compound's well-defined structure and predictable reactivity make it an ideal candidate for mechanistic studies and methodology development.